molecular formula C17H16N4O2 B2904582 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1206987-98-5

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2904582
CAS No.: 1206987-98-5
M. Wt: 308.341
InChI Key: YLVDMLVGQRRISX-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a pyridazinone moiety, a pyrrole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Attachment of the ethyl linker: This step might involve alkylation reactions using ethyl halides.

    Formation of the pyrrole ring: Pyrrole synthesis can be done via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling with benzamide: The final step could involve amide bond formation through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone and benzamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyrrole oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-inflammatory or anticancer drugs.

Industry

Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other pyridazinone derivatives or pyrrole-containing compounds.

    Pyridazinone derivatives: These compounds often exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

    Pyrrole-containing compounds: Pyrroles are found in many natural products and pharmaceuticals, known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-4-3-9-19-21(16)13-10-18-17(23)14-5-7-15(8-6-14)20-11-1-2-12-20/h1-9,11-12H,10,13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVDMLVGQRRISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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